3,5-bis(ethoxycarbonyl)benzoate: A Comprehensive Guide to Physicochemical Properties and Synthetic Applications
3,5-bis(ethoxycarbonyl)benzoate: A Comprehensive Guide to Physicochemical Properties and Synthetic Applications
As drug development and agrochemical engineering move toward highly targeted, sterically tuned molecular designs, the selection of precise structural building blocks becomes paramount. 3,5-bis(ethoxycarbonyl)benzoic acid (and its conjugate base, 3,5-bis(ethoxycarbonyl)benzoate), identified by CAS number 4105-93-5, has emerged as a critical intermediate. Often cataloged under synonyms such as diethyl 5-carboxyisophthalate or diethyl 1,3,5-benzenetricarboxylate, this compound offers a unique combination of a reactive carboxylic acid anchor and two lipophilic ethyl ester groups.
This whitepaper synthesizes the physicochemical profile of 3,5-bis(ethoxycarbonyl)benzoate and provides field-proven, self-validating protocols for its application in pharmaceutical synthesis and environmental monitoring.
Structural Causality and Physicochemical Profile
The utility of 3,5-bis(ethoxycarbonyl)benzoic acid stems directly from its structural asymmetry. The molecule features a rigid benzene ring substituted at the 1, 3, and 5 positions. The presence of two ethoxycarbonyl ( −COOCH2CH3 ) groups at the meta positions relative to the free carboxylic acid ( −COOH ) dictates both its chemical reactivity and its physical properties [1].
Causality in Drug Design: The free carboxylic acid provides a highly specific, singular site for nucleophilic attack (typically after activation to an acyl chloride), preventing unwanted cross-linking that would occur with tricarboxylic acids. Meanwhile, the two ethyl ester groups significantly enhance the molecule's lipophilicity (LogP ~1.74) compared to unsubstituted benzoic acid. In pharmaceutical applications, such as the development of β -secretase (BACE1) inhibitors for Alzheimer's disease, appending this bulky, lipophilic moiety helps the drug permeate lipid membranes while filling hydrophobic pockets in the target enzyme's active site [2]. Conversely, in agrochemicals, conjugating this massive group (MW: 266.25 Da) to insecticides like fipronil increases the total molecular weight beyond 600 Da, drastically reducing target receptor affinity (e.g., GluCl receptor binding energy shifting from -6.31 kcal/mol to -1.74 kcal/mol) and neutralizing toxicity [3].
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics required for formulation and synthetic planning [1, 4]:
| Property | Value | Experimental / Predictive Context |
| CAS Number | 4105-93-5 | Standard registry identifier. |
| Molecular Formula | C13H14O6 | Neutral acid form. |
| Molecular Weight | 266.25 g/mol | Dictates mass-balance in coupling reactions. |
| Melting Point | 152–154 °C | Indicates high crystalline lattice energy. |
| Boiling Point | 432.8 ± 35.0 °C | Predicted; reflects strong intermolecular hydrogen bonding of the acid dimer. |
| Density | 1.263 ± 0.06 g/cm³ | Predicted bulk density. |
| pKa | 3.46 ± 0.10 | More acidic than standard benzoic acid (pKa 4.2) due to electron-withdrawing ester groups. |
| LogP | ~1.74 | Moderate lipophilicity; soluble in DCM, ethanol, and ether. |
Experimental Workflows & Methodologies
To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies for utilizing and detecting 3,5-bis(ethoxycarbonyl)benzoic acid.
Protocol A: Synthesis of Amide Derivatives via Acyl Chloride Activation
When coupling 3,5-bis(ethoxycarbonyl)benzoic acid to complex amines (e.g., in the synthesis of modified fipronil or β -secretase inhibitors), standard carbodiimide coupling (EDC/NHS) often yields poor results due to the steric bulk of the meta-ester groups. Activation via thionyl chloride ( SOCl2 ) is the preferred, self-validating method [2].
Step-by-Step Methodology:
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Activation: Suspend 1.0 equivalent (e.g., 1.5 mmol, 0.42 g) of 3,5-bis(ethoxycarbonyl)benzoic acid in an excess of anhydrous SOCl2 (approx. 37 eq, 4 mL) under an Argon atmosphere.
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Catalysis: Add 1 drop of catalytic Triethylamine ( Et3N ) or DMF. Causality: The catalyst accelerates the formation of the Vilsmeier-Haack intermediate, driving the conversion of the carboxylic acid to the highly reactive acyl chloride.
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Reflux: Heat the solution to a reflux at 95 °C for exactly 2 hours.
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Isolation: Cool the reaction to room temperature. Remove the unreacted SOCl2 in vacuo. Self-Validation Check: The resulting product should be a viscous yellow oil. Verify the complete removal of SOCl2 by ensuring the oil does not fume upon brief exposure to ambient air.
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Coupling: Dissolve the yellow oil in anhydrous dichloromethane (DCM). Add the target amine (1.0 eq) and a non-nucleophilic acid scavenger like DIPEA (2.0 eq). Stir at room temperature until complete consumption of the acyl chloride is observed via TLC.
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Purification: Evaporate the solvent and purify via silica gel column chromatography using a gradient of DCM/acetone (e.g., 98:2 to 95:5) [3].
Fig 1: Synthetic amidation workflow of 3,5-bis(ethoxycarbonyl)benzoic acid.
Protocol B: Environmental Detection via GC-MS in Wastewater
Beyond intentional synthesis, 3,5-bis(ethoxycarbonyl)benzoic acid is a known recalcitrant intermediate formed during the Advanced Oxidation Process (AOP) degradation of basic textile dyes [5]. Tracking its presence is crucial for evaluating the efficacy of photocatalytic wastewater treatment.
Step-by-Step Methodology:
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Sample Preparation: Collect 50 mL of AOP-treated textile wastewater. Filter through a 0.22 μ m PTFE syringe filter to remove suspended photocatalyst nanoparticles (e.g., ZnO NPs).
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Extraction: Perform liquid-liquid extraction using DCM (3 x 20 mL). Combine the organic layers and dry over anhydrous Na2SO4 . Concentrate the extract to 1 mL under a gentle stream of ultra-pure nitrogen.
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GC-MS Parameters: Inject 1 μ L of the extract into a Gas Chromatograph coupled with a Mass Spectrometer. Use a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 μ m).
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Thermal Gradient: Initial temperature 70 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).
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Identification: Causality: Due to its moderate volatility and thermal stability (boiling point ~432 °C), the compound elutes intact. Identify the peak corresponding to 3,5-bis(ethoxycarbonyl)benzoic acid by matching its fragmentation pattern against the NIST mass spectral library [5].
Fig 2: Environmental degradation pathway and GC-MS marker detection.
Analytical Verification (NMR Spectroscopy)
To confirm the structural integrity of 3,5-bis(ethoxycarbonyl)benzoate derivatives post-synthesis, 1H NMR spectroscopy is the gold standard. When the acid is successfully coupled to an amine (forming an amide), the ethyl ester groups remain highly conserved and serve as diagnostic peaks.
In a 300MHz CDCl3 system, a successful derivative will explicitly show:
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A distinct triplet ( t ) at δ 1.42 ppm ( J=7.3Hz , 6H), corresponding to the two terminal methyl groups of the esters [3].
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A distinct quartet ( q ) at δ 4.43 ppm ( J=7.3Hz , 4H), corresponding to the two methylene groups adjacent to the ester oxygen [3].
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Aromatic protons typically appearing as doublets or double-doublets in the δ 7.70 to 8.86 ppm range, depending on the electron-withdrawing nature of the appended amide core [3].
By cross-referencing these integration values, researchers can self-validate that the symmetrical bis(ethoxycarbonyl) moiety has remained intact during aggressive coupling conditions.
References
- Ghosh, A. K., et al. "US8299267B2 - (3-hydroxy-4-amino-butan-2-yl)-3-(2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives and related compounds as beta-secretase inhibitors." Google Patents, 2010.
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Taylor & Francis. "Effect of adding a benzene tricarboxylic acid group to the 5-amino group of pyrazole ring in fipronil on its insecticidal activity." T&F Online, 2025. Available at: [Link]
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ResearchGate. "Evaluation and disposability study of actual textile wastewater treatment by electro-oxidation method using Ti/RuO2 anode." ResearchGate, 2017/2024. Available at: [Link]
